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Compound of Interest

Compound Name: GNE-2256

Cat. No.: B10825118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and mechanism of action of GNE-2256, a potent and selective inhibitor of Interleukin-1

Receptor-Associated Kinase 4 (IRAK4). All quantitative data is presented in structured tables

for clarity, and detailed methodologies for key experiments are provided. Visual diagrams of

signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Physicochemical Properties
GNE-2256, also referred to as molecule 19, is a small molecule inhibitor of IRAK4.[1] Its

chemical identity and key physicochemical properties are summarized in the table below.
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Property Value

IUPAC Name

(R)-N-(2-(2-fluoro-3-hydroxy-3-methylbutyl)-6-

morpholino-1-oxoisoindolin-5-yl)pyrazolo[1,5-

a]pyrimidine-3-carboxamide

Chemical Formula C24H27FN6O4

Molecular Weight 482.51 g/mol

CAS Number 2102170-43-2

SMILES

O=C(C1=CN(N=C2C=CC=N1)C2=C1)NC3=CC

4=C(C(N5CCOCC5)=C3)C(N(C--INVALID-

LINK--C(C)(C)O)CC4)=O

Pharmacological Properties
GNE-2256 is a highly potent and selective inhibitor of IRAK4 kinase activity. Its inhibitory

activity has been characterized in various biochemical and cellular assays. For optimal

interpretation of in vitro and in vivo data, it is recommended to use GNE-6689 as a negative

control compound.[2]

In Vitro Potency and Selectivity
The inhibitory potency of GNE-2256 against IRAK4 and its selectivity against other kinases

have been extensively evaluated.

Assay Parameter Value

Biochemical Assay (FRET) Ki (IRAK4) 1.4 nM[2]

Cellular Target Engagement

(NanoBRET)
IC50 3.3 nM[3]

IL-6 Human Whole Blood

Assay
IC50 190 nM[1][3]

IFNα Human Whole Blood

Assay
IC50 290 nM[3]
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Kinase Selectivity: When profiled against a panel of 221 kinases at a concentration of 1 µM,

GNE-2256 demonstrated high selectivity for IRAK4. The closest off-target kinases with IC50

values are FLT3 (177 nM), LRRK2 (198 nM), NTRK2 (259 nM), JAK1 (282 nM), NTRK1 (313

nM), JAK2 (486 nM), MAP4K4 (680 nM), and MINK1 (879 nM).[2]

CEREP Panel: In a broader panel of receptors, ion channels, and enzymes, GNE-2256 showed

greater than 50% inhibition for only three targets at 1 µM: TACR1, HTR2B, and ACHE.[2][3]

In Vivo Pharmacodynamics
In a murine pharmacodynamic (PD) model, oral administration of GNE-2256 demonstrated

robust, dose-dependent inhibition of Toll-like receptor (TLR)-induced cytokine production. A

dose of 3 mg/kg was shown to inhibit the secretion of IL-6, TNFα, and IFNα following a

challenge with the TLR7/8 agonist R848.[1][2]

Mechanism of Action: IRAK4 Signaling Pathway
IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling

pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon

ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits

IRAK4 to form a complex known as the Myddosome. Within this complex, IRAK4 becomes

activated and phosphorylates IRAK1. This phosphorylation event initiates a downstream

signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1,

and subsequent production of pro-inflammatory cytokines like IL-6, TNFα, and IFNα. GNE-
2256 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4,

thereby blocking this entire downstream signaling cascade.
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Caption: IRAK4 signaling cascade and the inhibitory action of GNE-2256.

Experimental Protocols
Detailed methodologies for the key assays used to characterize GNE-2256 are provided below.

NanoBRET™ Target Engagement Assay
This assay measures the ability of GNE-2256 to bind to IRAK4 within living cells.
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NanoBRET Assay Workflow

Transfect HEK293 cells
with IRAK4-NanoLuc®

fusion vector

Seed transfected cells
into 384-well plates

Treat cells with GNE-2256
and NanoBRET™ tracer

Incubate for 2 hours

Add substrate and measure
BRET signal

Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for the IRAK4 NanoBRET™ Target Engagement Assay.

Methodology:

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured

under standard conditions. Cells are then transfected with a plasmid encoding a fusion

protein of IRAK4 and NanoLuc® luciferase.

Cell Seeding: Transfected cells are seeded into 384-well plates.

Compound and Tracer Addition: Cells are treated with various concentrations of GNE-2256,

followed by the addition of a fluorescent NanoBRET™ tracer that also binds to IRAK4.

Incubation: The plates are incubated for 2 hours to allow the compound and tracer to reach

binding equilibrium within the cells.

Signal Measurement: A substrate for NanoLuc® luciferase is added to the wells.

Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc®-tagged

IRAK4 and the fluorescent tracer are in close proximity. The BRET signal is measured using

a plate reader.
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Data Analysis: The BRET signal decreases as GNE-2256 displaces the fluorescent tracer

from IRAK4. The concentration of GNE-2256 that inhibits 50% of the BRET signal (IC50) is

calculated.

Human Whole Blood Assay
This assay assesses the functional activity of GNE-2256 in a complex biological matrix.

Methodology:

Blood Collection: Fresh human whole blood is collected from healthy donors into tubes

containing an anticoagulant (e.g., heparin).

Compound Pre-incubation: The whole blood is pre-incubated with a range of concentrations

of GNE-2256.

Stimulation: The blood is then stimulated with a Toll-like receptor (TLR) agonist, such as

R848 (a TLR7/8 agonist), to induce the production of pro-inflammatory cytokines.

Incubation: The stimulated blood is incubated for a defined period (e.g., 24 hours) at 37°C in

a CO2 incubator.

Plasma Collection: After incubation, the blood is centrifuged to separate the plasma.

Cytokine Measurement: The concentrations of cytokines, such as IL-6 and IFNα, in the

plasma are quantified using a suitable method, typically an Enzyme-Linked Immunosorbent

Assay (ELISA).

Data Analysis: The inhibitory effect of GNE-2256 on cytokine production is determined, and

the IC50 value is calculated.

In Vivo Mouse Pharmacodynamic (PD) Model
This model evaluates the in vivo efficacy of GNE-2256 in a living organism.

Methodology:

Animal Model: A suitable strain of mice is used for the study.
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Compound Administration: GNE-2256 is administered to the mice, typically via oral gavage,

at various doses.

TLR Agonist Challenge: At a specified time point after compound administration, the mice

are challenged with an intraperitoneal injection of a TLR agonist, such as R848, to induce a

systemic inflammatory response.

Blood Sampling: Blood samples are collected from the mice at a predetermined time after

the R848 challenge.

Cytokine Analysis: The levels of circulating pro-inflammatory cytokines (e.g., IL-6, TNFα,

IFNα) in the plasma or serum are measured using methods like ELISA or multiplex assays.

Data Analysis: The dose-dependent inhibition of cytokine production by GNE-2256 is

evaluated to determine its in vivo potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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